

An In-depth Technical Guide to N-(4-Aminophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N</i> -(4-Aminophenyl)-4-methylbenzenesulfonamide
Cat. No.:	B1331136

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Aminophenyl)-4-methylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are a well-established group of compounds with a wide range of applications, most notably as antimicrobial drugs. However, their structural motifs are also prevalent in compounds developed for other therapeutic areas, including diuretics, anticonvulsants, and anti-inflammatory agents. This document provides a comprehensive technical overview of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**, including its chemical identity, physicochemical properties, synthesis, and crystallographic data.

Chemical Identity and Properties

The IUPAC name for the compound is **N-(4-aminophenyl)-4-methylbenzenesulfonamide**. It is also known by other synonyms such as 4'-Amino-p-toluenesulfonanilide and 4-(p-toluenesulphonamido)aniline.

Table 1: Chemical Identifiers and Physical Properties

Parameter	Value	Reference
IUPAC Name	N-(4-aminophenyl)-4-methylbenzenesulfonamide	[1]
CAS Number	6380-08-1	[1]
Molecular Formula	C ₁₃ H ₁₄ N ₂ O ₂ S	[1]
Molecular Weight	262.33 g/mol	[1]
Melting Point	182-184 °C	[2]

Table 2: Spectroscopic Data

Spectrum Type	Data	Reference
FT-IR (KBr, ν , cm ⁻¹)	3414, 3329 (NH ₂), 3246 (NH), 1317, 1155 (SO ₂)	[2]
¹ H NMR (300 MHz, DMSO-d ₆ , δ , ppm)	7.55-6.28 (m, 8H, Ar-H), 6.15 (s, 2H, NH ₂), 4.7 (s, 1H, NH), 2.24 (s, 3H, CH ₃)	[2]
¹³ C NMR	Data not available in the searched literature.	
Mass Spectrometry	Data not available in the searched literature.	

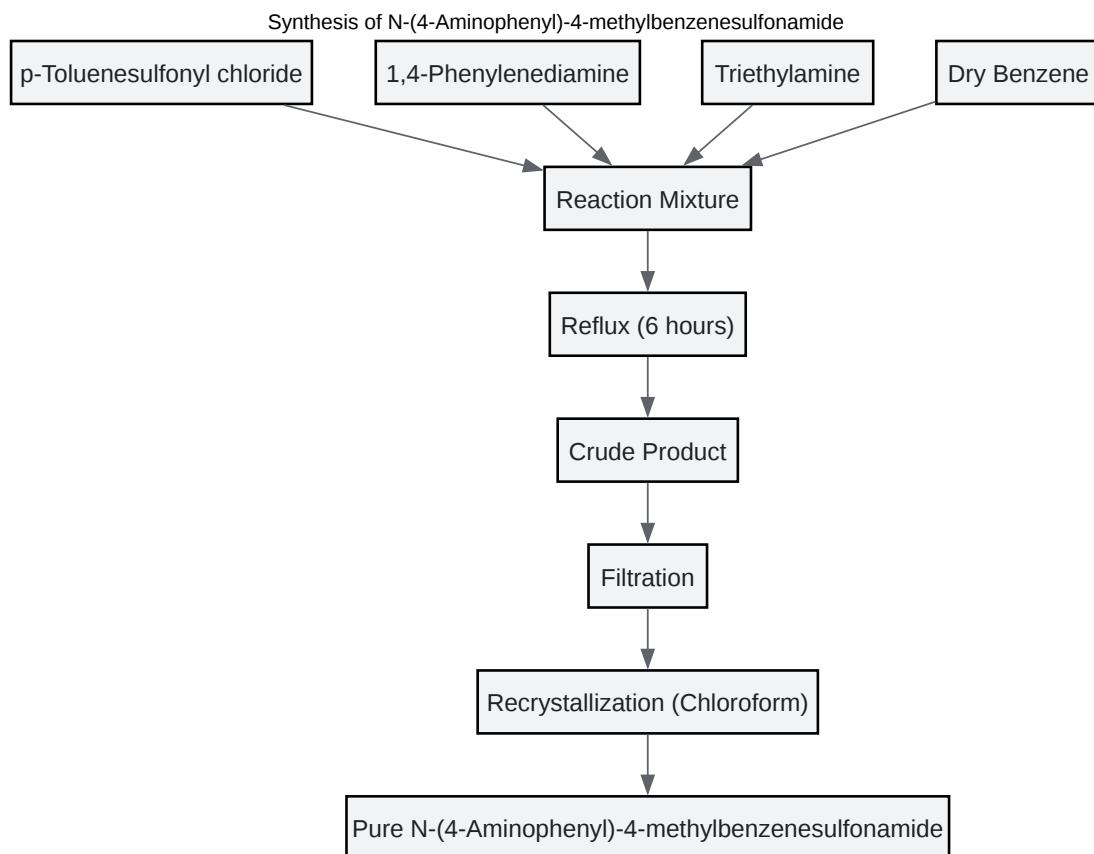
Synthesis

A common synthetic route to **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** involves the reaction of p-toluenesulfonyl chloride with p-phenylenediamine.

Experimental Protocol

Materials:

- p-Toluenesulfonyl chloride (tosyl chloride)


- 1,4-phenylenediamine
- Triethylamine
- Dry benzene
- Chloroform (for recrystallization)

Procedure:[2]

- A mixture of toluene-4-sulfonyl chloride (0.01 moles), 1,4-phenylenediamine (0.01 moles), and triethylamine (0.01 moles) in 20 mL of dry benzene is refluxed for 6 hours.
- The excess solvent is evaporated.
- The resulting solid product is filtered off.
- The crude product is recrystallized from chloroform to yield pure **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**.

Yield: 88%[2]

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**.

Crystallography

The crystal structure of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** has been determined by X-ray diffraction. The compound crystallizes in the orthorhombic space group $P2_12_12_1$ with two independent molecules in the asymmetric unit.^[3] Both molecules adopt a V-shaped conformation.^[3]

Table 3: Crystal Data and Structure Refinement

Parameter	Value	Reference
Crystal system	Orthorhombic	[3]
Space group	$P2_12_12_1$	[3]
a (Å)	5.0598 (3)	[3]
b (Å)	14.7702 (11)	[3]
c (Å)	35.026 (2)	[3]
Volume (Å ³)	2617.7 (3)	[3]
Z	8	[3]
Radiation type	Mo K α	[3]
Temperature (K)	296	[3]

In the crystal, the molecules are linked by N—H···O and N—H···N hydrogen bonds, forming a three-dimensional network.^[3]

Potential Applications and Further Research

The structural motif of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** serves as a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. For instance, analogs of this compound are being explored as inhibitors of DNA methylation, which is a key area of research in oncology.^[4]

Further research could focus on:

- Elucidation of the full spectral characterization, including ¹³C NMR and mass spectrometry.

- Synthesis of a broader range of derivatives to explore structure-activity relationships for various biological targets.
- In-depth investigation of its mechanism of action in relevant biological systems.

Conclusion

This technical guide provides a summary of the currently available information on **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**. The detailed synthesis protocol and crystallographic data offer a solid foundation for researchers working with this compound. While some spectroscopic data is available, a complete characterization is an area for future contribution to the scientific literature. The versatile structure of this sulfonamide suggests its potential as a building block for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. matrixscientific.com [matrixscientific.com]
- 2. tsijournals.com [tsijournals.com]
- 3. N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-(4-Aminophenyl)-4-methylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1331136#n-4-aminophenyl-4-methylbenzenesulfonamide-iupac-name-and-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com